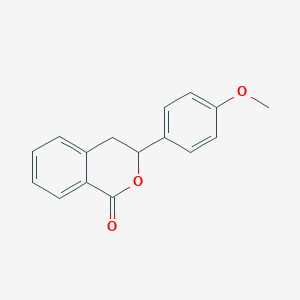

3-(4-Methoxyphenyl)isochroman-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C16H14O3/c1-18-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(17)19-15/h2-9,15H,10H2,1H3 |

InChI Key |

SOGDVNWKCQDWCI-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)O2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 Methoxyphenyl Isochroman 1 One and Its Analogues

Established Synthetic Pathways for the Isochromanone Core

The isochromanone framework is a key structural motif present in numerous natural products and biologically active compounds. acs.orgtubitak.gov.tr Consequently, a diverse array of synthetic methods has been developed to construct this heterocyclic system. These strategies often rely on cyclization, cycloaddition, and catalytic reactions to efficiently build the bicyclic core.

Cyclization-Based Syntheses

Cyclization reactions represent a fundamental approach to the isochromanone core, involving the formation of the lactone ring from a pre-functionalized aromatic precursor.

Cascade Cyclization: Metal-free intramolecular alkoxylation-initiated cascade cyclizations have been developed for synthesizing highly functionalized 3-isochromanones. rsc.org This method proceeds under mild conditions and can achieve asymmetric synthesis through a stereocontrolled rearrangement by employing a chiral directing group. rsc.org

Ortho-Lithiation Strategies: A highly stereoselective strategy for isochromanone synthesis involves the asymmetric ortho-lithiation of axially chiral amides followed by reaction with aldehyde electrophiles. acs.orgacs.orgnih.gov This method demonstrates high tolerance for various functional groups and has been instrumental in the synthesis of the isochromanone core of natural products like the ajudazols. acs.orgnih.govresearchgate.net

Iodocyclization: Regiodivergent iodocyclization presents another powerful tool. This one-pot tandem process uses readily available alkene precursors to generate hydroxyl-isochromanones with excellent diastereoselectivity. thieme-connect.com The stereochemical outcome (syn- or anti-configured products) is dependent on the geometry of the starting alkene (E- or Z-alkene). thieme-connect.com

Transition Metal-Catalyzed Cycloaddition and Annulation Reactions

Transition metal catalysis offers efficient and atom-economical routes to the isochromanone scaffold through the orchestrated formation of multiple carbon-carbon and carbon-heteroatom bonds. nih.gov

Rhodium and Ruthenium Catalysis: Rhodium-promoted silylcarbocyclisation reactions of 2-ethynylbenzyl alcohol with arylsilanes can produce various isochromanone derivatives. researchgate.net Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, have been used to catalyze the reaction between 2-hydroxybenzoic acids and internal alkynes to yield substituted isochromen-1-ones. iucr.org

Palladium-Catalyzed Carbonylation: Palladium(II)-catalyzed ortho-C-H carbonylation of phenethyl alcohol substrates provides a direct route to the isochromanone ring system. researchgate.net

[2+2+2] Cycloadditions: This powerful reaction class allows for the construction of the six-membered ring of the isochromanone system in a single step from three unsaturated components, offering high efficiency. nih.gov Various transition metals, including cobalt, nickel, and rhodium, can catalyze these transformations. nih.govnih.gov

A summary of selected transition metal-catalyzed reactions is presented below.

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Rh₄(CO)₁₂ | 2-Ethynylbenzyl alcohol, Arylsilane | 4-(Arylmethyl)isochroman-3-ones | researchgate.net |

| [RuCl₂(p-cymene)]₂ / AgOAc / AgSbF₆ | 2-Hydroxybenzoic acid, 1,2-bis(4-methoxyphenyl)ethyne | 8-Hydroxy-3,4-bis(4-methoxyphenyl)-1H-isochromen-1-one | iucr.org |

Organocatalytic and Biocatalytic Approaches to Isochromanone Synthesis

In recent years, organocatalysis has emerged as a valuable metal-free alternative for the asymmetric synthesis of chiral isochromanones, aligning with the principles of green chemistry. researchgate.net

Proline-Catalyzed Reactions: (S)-proline can catalyze the reaction between precursors like O-acetonyl-salicylaldehyde to form the isochromanone skeleton with excellent diastereoselectivity and enantioselectivity. researchgate.net

Bimetallic Relay Catalysis: A combination of an achiral dirhodium salt and a chiral N,N'-dioxide-metal complex (Fe(III) or Sc(III)) can facilitate a highly enantioselective cascade O-H insertion/aldol cyclization of ketoacids with diazoketones to produce optically active lactones. nih.govdntb.gov.ua

Combined Aminocatalysis and Electrochemistry: A novel strategy merges aminocatalysis with electrochemistry, where the in situ electrochemical generation of electrophiles can react with enamines formed from organocatalysts, or the enamine intermediate itself can be oxidized to initiate cyclization. researchgate.net

Direct Synthesis and Preparation Routes for 3-(4-Methoxyphenyl)isochroman-1-one

The direct synthesis of the specifically substituted 3-(4-Methoxyphenyl)isochroman-1-one has been well-documented, primarily proceeding through a two-stage process involving the initial formation of an isocoumarin (B1212949) followed by reduction and cyclization.

Homophthalic Acid Condensation and Related Methods

The initial step in the synthesis of the title compound involves the construction of the unsaturated lactone (isocoumarin) ring system. The most common method is the condensation of homophthalic acid with a suitable acyl chloride. nih.govnih.gov

The synthesis of the precursor, 3-(4-methoxyphenyl)-1H-isochromen-1-one, is achieved by the reaction of homophthalic acid with p-methoxybenzoyl chloride. nih.govresearchgate.net This reaction is typically performed by heating the two reagents at high temperatures (e.g., 473 K) under reflux conditions. nih.govnih.gov After the reaction, the mixture is worked up to remove unreacted homophthalic acid, often by extraction with an aqueous sodium carbonate solution. nih.gov The resulting isocoumarin can then be purified by column chromatography. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Homophthalic acid | 4-Methoxybenzoyl chloride | 3-(4-Methoxyphenyl)-1H-isochromen-1-one | Reflux, 473 K | nih.govnih.gov |

Reduction and Subsequent Cyclization Sequences for Dihydroisochromenones

The saturated lactone ring of 3-(4-Methoxyphenyl)isochroman-1-one is formed from its unsaturated isocoumarin precursor via a reduction and subsequent cyclization sequence. nih.gov

Ring Opening: The isocoumarin, 3-(4-methoxyphenyl)isocoumarin, is first subjected to basic hydrolysis. This is achieved by refluxing in a solution of ethanol (B145695) and potassium hydroxide, which opens the lactone ring to form the corresponding keto-acid, 2-[2'-Oxoethyl-2'-(4'-methoxyphenyl)]benzoic acid. nih.gov

Reduction: The ketone functionality in the intermediate acid is then selectively reduced to a hydroxyl group. This reduction is commonly carried out using sodium borohydride (B1222165) (NaBH₄) in a basic aqueous solution (e.g., 1% NaOH) at room temperature. nih.gov This step yields a racemic hydroxy-acid intermediate.

Cyclization (Lactonization): The final step is the intramolecular esterification (lactonization) of the hydroxy-acid to form the stable six-membered isochromanone ring. This is accomplished by heating the crude hydroxy-acid in acetic anhydride (B1165640), which acts as both a solvent and a dehydrating agent to promote the cyclization. nih.gov The final product, 3-(4-Methoxyphenyl)isochroman-1-one, is then purified by column chromatography and recrystallization. nih.gov

This sequence provides a reliable and direct pathway to the target compound. nih.gov

Stereoselective Synthesis and Diastereoisomeric Control in Isochromanone Production

The synthesis of isochromanones with defined stereochemistry is crucial for elucidating structure-activity relationships and developing potent bioactive molecules. The stereocenter at the C3 position, and potentially at C4, significantly influences the biological profile of these compounds. Consequently, considerable research has focused on methodologies that afford high levels of diastereomeric and enantiomeric control.

One prominent strategy for achieving stereoselectivity is through asymmetric ortho-lithiation. acs.orgresearchgate.net This method can utilize an atropisomeric amide axis to direct the stereochemical outcome of the reaction. Subsequent reaction with aldehydes proceeds with high diastereoselectivity to furnish the desired isochromanone core. acs.org Another approach involves a chlorolactonization strategy for the asymmetric synthesis of isochromanone derivatives. researchgate.net

Furthermore, the resolution of racemic mixtures is a viable method for obtaining pure enantiomers. For instance, the racemate of a potent urotensin-II receptor agonist, the 6,7-dimethyl analogue of 3-(4-chlorophenyl)-3-(2-dimethylaminoethyl)-isochroman-1-one, was successfully resolved using preparative straight-phase HPLC. This separation demonstrated that the biological potency resided in the (+)-enantiomer. nih.gov

The reduction of a ketone precursor can also be controlled to produce specific diastereomers. For example, in the synthesis of cyclohexylamine (B46788) derivatives, the reduction of a ketone intermediate to axial and equatorial alcohols was achieved with excellent diastereoselectivity by carefully selecting the hydride source, which exerts steric control over the reaction. beilstein-journals.org Such principles of steric control are applicable to the synthesis of substituted isochromanones.

Diversification Strategies for Isochromanone Scaffolds

The isochromanone framework serves as a versatile template for chemical diversification. Strategies to modify this scaffold are essential for exploring chemical space and optimizing biological activity. These strategies generally involve the introduction of new functional groups or the modification of existing substituents on both the heterocyclic and aromatic ring systems. whiterose.ac.uknih.gov

Introduction of Aromatic and Heteroaromatic Substituents at Key Positions

The introduction of diverse aromatic and heteroaromatic groups onto the isochromanone scaffold can significantly modulate its properties. Cross-coupling reactions are a powerful tool for this purpose. For example, in the synthesis of ajudazol A, a complex natural product containing an isochromanone unit, efficient protocols for sp2-sp2 and sp2-sp3 cross-coupling reactions of oxazole (B20620) halides were established. researchgate.netresearchgate.net This demonstrates the feasibility of attaching heteroaromatic systems to the core structure.

Another innovative approach involves the use of highly reactive intermediates. Fermentation-accessible 3-methylene isochromanones can act as reactive linchpins. These intermediates undergo efficient transformations, such as Michael additions, to couple with various molecules, thereby diversifying the scaffold under mild, water-compatible conditions. rsc.org This "click-like" reactivity allows for the construction of novel bioactive pseudo-natural products. For aza-analogs of 3-isochromanones, such as pyranopyridinones, methods like the selective α-arylation of a nitrile followed by acid-mediated lactonization have been developed to introduce substituents at specific positions. researchgate.net

Manipulation of Ring Substituents on the Isochromanone and Phenyl Moieties

Modifying the substituents on the existing rings of the isochromanone structure is a key strategy for fine-tuning biological activity. Structure-activity relationship studies have shown that even small changes can have profound effects. For instance, in a series of urotensin-II receptor agonists, the introduction of a methyl group at the 4-position of the isochromanone ring led to a complete loss of activity, whereas substituents on the aromatic rings were found to be beneficial. nih.gov

The synthesis of polysubstituted isochromanones can be achieved through various cascade reactions. A metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides has been developed to produce highly functionalized 3-isochromanones in good yields. researchgate.net Photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with a variety of alkenes also provide access to isochromanones with diverse substitution patterns. beilstein-journals.org These methods highlight the ability to systematically vary substituents around the isochromanone core to build libraries of analogues for biological screening.

Table 1: Effect of Ring Substituents on Urotensin-II Receptor Agonist Activity

| Compound | Modifications from Parent Compound (1) | pEC50 |

| 1 | 3-(4-chlorophenyl)-3-(2-dimethylaminoethyl)-isochroman-1-one | ~6.0 |

| Analogue with C4-Methyl | Methyl group added at the 4-position | Inactive |

| 16 | 6,7-dimethyl substitution | 6.87 |

| (+)-16 | Pure (+)-enantiomer of 16 | 7.11 |

Data sourced from a study on isochromanone-based urotensin-II receptor agonists. nih.gov

Halogenation and Other Aromatic Ring Functionalizations

Halogenation represents a fundamental and versatile strategy for functionalizing the aromatic rings of isochromanones, often serving as a gateway for further chemical modifications through cross-coupling reactions. smolecule.com Traditional methods for preparing 3-isochromanone (B1583819) itself have involved the bromination of o-tolylacetic acid with N-bromosuccinimide or chlorination with sulphuryl chloride, followed by base-induced ring closure. justia.com

More advanced and selective halogenation techniques have been developed for complex isochromanone-containing molecules. In the context of the total synthesis of ajudazol, a selective halogenation of the associated oxazole ring was achieved. researchgate.netresearchgate.net This was accomplished through a sequential deprotonation strategy based on the differential pKa values of the ring protons, allowing for specific halogenation at the C2 and C5 positions. Furthermore, a halide at the C4 position could be introduced via an optimized halogen dance reaction. researchgate.netresearchgate.net These specific halogenations pave the way for subsequent diversification.

Beyond halogenation, other aromatic functionalizations are key to diversification. Electrophilic substitution reactions are the primary mechanism for introducing a variety of groups, including nitro and sulfonyl groups, onto the benzene (B151609) ring of the isochromanone scaffold. libretexts.orgchadsprep.com These reactions typically require the generation of a highly reactive electrophile using a catalyst. libretexts.org

Table 2: Selective Halogenation Strategies for Heteroaromatic Rings in Isochromanone-Containing Natural Products

| Position | Method | Reagents/Conditions | Reference |

| C2 and C5 (Oxazole) | Sequential Deprotonation | Based on differential pKa values | researchgate.net, researchgate.net |

| C4 (Oxazole) | Halogen Dance Reaction | Optimized conditions | researchgate.net, researchgate.net |

Investigation of Biological Activities and Molecular Mechanisms of Isochromanone Derivatives

Enzyme Inhibition Studies

The structural features of isochromanones make them suitable candidates for interacting with various biological enzymes, leading to modulation of their activity.

Isochromanone derivatives have been identified as inhibitors of several enzymes. Research has shown that these compounds can exhibit a multifunctional bioactivity profile. rsc.org For instance, derivatives of 3-methylene isochromanone have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. rsc.org Furthermore, studies on related 3-phenyl-1H-isochromen-1-ones revealed potent antioxidant activity and inhibition of the cyclooxygenase-1 (COX-1) enzyme, which is involved in inflammation and platelet aggregation. benthamscience.com Some isocoumarins, which share a similar structural core, have also been investigated as inhibitors of carbonic anhydrase, an enzyme family associated with various physiological processes. nih.gov The evaluation of 3-(4-Methoxyphenyl)isochroman-1-one itself has been suggested for its potential as an antibacterial and antifungal agent, implying interaction with microbial enzymes. nih.gov

A significant area of investigation for isochromanone derivatives is their potential as cholinesterase inhibitors, particularly acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a target for the treatment of Alzheimer's disease. worktribe.commdpi.commdpi.com The inhibition of AChE helps to increase levels of the neurotransmitter acetylcholine (B1216132), which can alleviate some of the cognitive symptoms of the disease. semanticscholar.orgtbzmed.ac.ir

Inspired by promising preliminary results, a series of novel 4-isochromanone hybrids were designed and synthesized as potent AChE inhibitors. worktribe.com Structure-activity relationship (SAR) studies indicated that the 4-isochromanone skeleton is essential for activity. While the direct effect of the methoxy (B1213986) group at the 4-position of the phenyl ring on AChE inhibitory activity was noted as an area for further exploration, related compounds showed significant potency. worktribe.com For example, one of the most potent compounds from a series of 4-isochromanone hybrids bearing an N-benzyl pyridinium (B92312) moiety, compound 1q , exhibited an exceptionally low IC50 value, indicating powerful inhibition of AChE. worktribe.com

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Isochromanone Hybrid 1q

| Compound | AChE IC50 (nM) | AChE/BuChE Selectivity Index (SI) |

|---|---|---|

| 1q | 0.15 | >5000 |

Data sourced from a study on 4-isochromanone hybrids as dual-binding site AChE inhibitors. worktribe.com

This high potency and selectivity for AChE over butyrylcholinesterase (BuChE) highlight the potential of the isochromanone scaffold in designing targeted enzyme inhibitors. worktribe.com

Cell-Based Assays and Cellular Pathway Modulation

Beyond enzyme inhibition, the effects of 3-(4-Methoxyphenyl)isochroman-1-one and its derivatives have been studied at the cellular level, revealing impacts on cell growth, the cytoskeleton, and programmed cell death.

Isochromanone derivatives have been reported as potential anticancer agents, with research demonstrating their ability to inhibit the growth of various cancer cell lines. ontosight.ai Specifically, novel 8-amido isocoumarin (B1212949) derivatives, which include structures closely related to 3-(4-methoxyphenyl)isochroman-1-one, have been synthesized and screened for their cytotoxic effects. researchgate.net

One such compound, N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (referred to as S1 ), was identified as a potent cytotoxic agent against human breast cancer cell lines MCF-7 and MDA-MB-231, while showing lower toxicity to non-tumorigenic cells. researchgate.net This suggests a degree of selectivity for cancer cells. Similarly, other isochromanone derivatives have shown antitumor activity. nih.govrsc.org

Table 2: Antiproliferative Activity of Isochromanone Derivative S1

| Cell Line | Compound | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | S1 | Cytotoxic |

| MDA-MB-231 (Breast Cancer) | S1 | Cytotoxic |

| IOSE-364 (Non-tumorigenic) | S1 | Less Toxic |

Data from a study on the cytotoxic effects of novel 8-amido isocoumarin derivatives. researchgate.net

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. nih.gov Microtubules, which are polymers of α and β tubulin, are essential for cell division, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov Several small molecules that bind to tubulin and interfere with its polymerization have been developed as anti-mitotic agents. google.com

While direct studies on 3-(4-methoxyphenyl)isochroman-1-one's effect on tubulin are limited, related hybrid molecules have been designed to target tubulin polymerization. mdpi.com For instance, hybrid compounds incorporating scaffolds known to interact with the colchicine (B1669291) binding site on tubulin have shown potent antiproliferative activity linked to G2/M phase cell cycle arrest and inhibition of tubulin polymerization. mdpi.com The design of such molecules often involves mimicking the cis-configuration of potent natural inhibitors like Combretastatin A-4. nih.gov The investigation of isochromanone derivatives as tubulin polymerization inhibitors remains an active area of research. researchgate.net

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer therapies work by inducing apoptosis in tumor cells. Research has shown that isochromanone derivatives can trigger this process.

Flow cytometry studies using Annexin V/PI double staining confirmed that the cytotoxic effects of the isocoumarin derivative S1 (N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide) on breast cancer cells were due to the induction of apoptosis. researchgate.net Furthermore, a preliminary mechanistic study of a different class of heterocyclic compounds, 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides, revealed that the most potent compound induced apoptosis in a caspase-dependent pathway. nih.gov Another study noted that a novel isochroman (B46142) derivative could inhibit apoptosis in vascular endothelial cells, indicating that the effect on apoptosis can be cell-type specific and dependent on the specific chemical structure. oncotarget.com

Receptor Pharmacology and Ligand-Receptor Interactions

The interaction of 3-(4-Methoxyphenyl)isochroman-1-one with various receptor systems is a critical area of research to determine its therapeutic potential. Studies on the broader class of isochromans suggest that this scaffold can interact with key receptors in the body.

Adrenergic Receptor Antagonism Studies

Adrenergic receptors are key targets for drugs treating conditions like hypertension and asthma. mdpi.comwikipedia.org These G protein-coupled receptors respond to catecholamines such as epinephrine (B1671497) and norepinephrine. mdpi.comwikipedia.org The alpha-1 adrenergic receptor antagonists, for instance, inhibit smooth muscle contraction and are used for hypertension and benign prostatic hypertrophy. nih.gov However, a review of the scientific literature did not yield specific studies investigating the adrenergic receptor antagonism of 3-(4-Methoxyphenyl)isochroman-1-one. Research has yet to explore the direct interaction or binding affinity of this compound for alpha or beta-adrenergic receptor subtypes.

Central Nervous System Receptor Interactions and Modulation

While direct studies on 3-(4-Methoxyphenyl)isochroman-1-one are limited, research into related isochroman structures indicates potential interactions with Central Nervous System (CNS) receptors. For example, certain complex isochroman derivatives have been identified as having opioid-receptor-like 1 (ORL1) antagonist activity, suggesting a role in treating CNS conditions such as pain. google.com Furthermore, other molecules incorporating the isochroman ring system have been investigated for their binding properties to dopamine (B1211576) receptors. One such derivative, 4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide, was included in binding studies on the D4 dopamine receptor. nih.gov These findings, while not directly pertaining to 3-(4-Methoxyphenyl)isochroman-1-one, highlight the potential of the isochroman core structure to serve as a scaffold for CNS-active agents.

Antimicrobial Research Focus

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. nih.gov Isochromanone derivatives have been a subject of this research, with studies exploring their efficacy against various pathogens.

Antifungal Action Mechanisms and Pathogen Inhibition

The potential of 3-(4-Methoxyphenyl)isochroman-1-one as an antifungal agent has been noted, with one study mentioning its synthesis for this evaluation purpose. nih.gov While specific results for this compound are not detailed, research on the closely related unsaturated analogue, 3-(p-Methoxyphenyl)isocoumarin, provides insight into the potential antifungal activity of this structural class. jst.go.jp In a study evaluating various 3-substituted isocoumarins, this related compound was tested against several fungal strains. jst.go.jp The findings from this study are detailed in the table below.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Aspergillus niger | 100 | jst.go.jp |

| Aspergillus flavus | >100 | jst.go.jp |

| Penicillium islandicum | >100 | jst.go.jp |

| Candida albicans | >100 | jst.go.jp |

| Saccharomyces cerevisiae | >100 | jst.go.jp |

| Trichophyton rubrum | 50 | jst.go.jp |

| Trichophyton mentagrophytes | 50 | jst.go.jp |

Antibacterial Research and Potential Applications

Similar to its antifungal potential, 3-(4-Methoxyphenyl)isochroman-1-one was synthesized with the goal of evaluating it as an antibacterial agent. nih.gov Although specific data for this compound are not available, studies on the broader isochroman class have shown promise. For instance, a series of (±)-4-(N,N-disubstituted-1-carbamoyl)-1H-spiro[benzo[c]pyran-3(4H),1′-cyclohexane]-1-ones, which contain the isochroman core, were screened against various microorganisms. researchgate.netresearchgate.net The parent spiro acid was found to be active against all tested bacterial strains, with Escherichia coli being particularly sensitive to the antibacterial effects of the synthesized compounds. researchgate.netresearchgate.net This suggests that the isochroman framework, integral to 3-(4-Methoxyphenyl)isochroman-1-one, is a viable starting point for developing new antibacterial agents.

Antioxidant and Antiplatelet Activity Investigations

Research has also been directed towards the antioxidant and antiplatelet effects of isochromenones, the unsaturated counterparts to isochromanones. A study focusing on a series of 3-phenyl-1H-isochromen-1-one analogues found them to be highly potent antioxidant and antiplatelet agents. researchgate.net

In antioxidant assays, five of the synthesized analogues exhibited activities 7- to 16-fold greater than the standard antioxidant, ascorbic acid. This suggests a significant capacity to scavenge free radicals, which could be beneficial in mitigating oxidative stress-related conditions.

In terms of antiplatelet activity, the same series of 3-phenyl-1H-isochromen-1-one analogues demonstrated potent inhibition of platelet aggregation induced by arachidonic acid. researchgate.net Several of these compounds showed activity superior to that of aspirin, a common antiplatelet medication. researchgate.net While these studies were conducted on the unsaturated isochromenone analogues, the potent results suggest that the core structure, which is shared with 3-(4-Methoxyphenyl)isochroman-1-one, has significant potential for both antioxidant and antiplatelet applications. researchgate.net

Anti-inflammatory and Immunomodulatory Investigations

The isochromanone scaffold, a recurring motif in natural products, has garnered significant attention for its diverse biological activities. Within this class of compounds, 3-(4-Methoxyphenyl)isochroman-1-one has been a subject of synthetic and structural studies. However, a thorough investigation into its specific anti-inflammatory and immunomodulatory properties has yet to be extensively reported in the available scientific literature.

While research into the broader class of isochromanones suggests potential for anti-inflammatory action, specific data on the effects of 3-(4-Methoxyphenyl)isochroman-1-one on key inflammatory mediators and immune cell functions are not currently available. Studies on related isochromanone derivatives have shown inhibition of inflammatory pathways, but direct evidence for 3-(4-Methoxyphenyl)isochroman-1-one is lacking.

Therefore, this section cannot present detailed research findings or data tables on the anti-inflammatory and immunomodulatory investigations of 3-(4-Methoxyphenyl)isochroman-1-one as there is no specific experimental data available in the public domain at this time. Further research is required to elucidate the potential of this specific compound in modulating inflammatory and immune responses.

Structure Activity Relationship Sar and Computational Studies in Isochromanone Design

Systematic Elucidation of Structural Determinants for Biological Activity

The biological profile of 3-(4-Methoxyphenyl)isochroman-1-one is intricately linked to its structural components. SAR studies on related isochromanone series have highlighted several key determinants of activity. The isochromanone core serves as a crucial scaffold for interaction with biological targets. researchgate.net Modifications to the 3-aryl substituent and the isochromanone nucleus have been shown to significantly modulate potency and selectivity.

For instance, in the development of acetylcholinesterase (AChE) inhibitors, the isochromanone scaffold has been explored as a key structural motif. frontiersin.org A series of 4-isochromanone hybrids bearing an N-benzylpyridinium moiety demonstrated that substitutions on this extended fragment are critical for activity. The unsubstituted version of a key intermediate, lacking the benzylpyridinium fragment, showed a dramatic loss in anti-AChE activity (IC50 > 100 µM), underscoring the importance of this specific structural addition for target engagement. frontiersin.org

Furthermore, research into nonpeptide agonists for the human urotensin-II (UT) receptor, using an isochromanone core, revealed that introducing substituents into the aromatic part of the isochromanone ring system could enhance biological activity. nih.gov This suggests that modifications to the benzene (B151609) ring of the 3-(4-Methoxyphenyl)isochroman-1-one scaffold could be a viable strategy for optimizing its interaction with various biological targets. Conversely, introducing more sterically demanding groups at other positions can be detrimental to activity, highlighting a delicate balance between substituent size and target-site compatibility. nih.gov

Table 1: SAR of Isochromanone Derivatives as Acetylcholinesterase (AChE) Inhibitors

| Compound | Structure | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Donepezil (Reference) | Reference Drug | AChE | 59.9 | frontiersin.org |

| Hybrid 40a | 4-Isochromanone with N-benzylpyridinium | AChE | 8.9 | frontiersin.org |

| Hybrid 40c | 4-Isochromanone with halogenated N-benzylpyridinium | AChE | 21.1 | frontiersin.org |

| Hybrid 40d | 4-Isochromanone with halogenated N-benzylpyridinium | AChE | 15.9 | frontiersin.org |

| Intermediate 39 | Isochromanone core lacking N-benzylpyridinium | AChE | > 100,000 | frontiersin.org |

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral molecules like 3-(4-Methoxyphenyl)isochroman-1-one, which possesses a stereogenic center at the C3 position. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant variations in potency, selectivity, and metabolic profiles. uou.ac.in

The profound impact of stereochemistry is clearly demonstrated in studies of isochromanone derivatives as nonpeptide agonists for the urotensin-II receptor. A 6,7-dimethyl substituted analog of a lead compound, which shares the isochromanone core, was synthesized as a racemic mixture. nih.gov Subsequent resolution of this racemate into its individual enantiomers revealed that the biological activity was almost exclusively associated with one stereoisomer. The (+)-enantiomer, later named FL-68, was identified as the potent, active form, exhibiting a pEC₅₀ of 7.30, while the corresponding (-)-enantiomer was presumably inactive. nih.gov This highlights that for certain targets, only one specific spatial orientation of the 3-aryl group relative to the isochromanone core allows for optimal binding and activation.

Table 2: Stereochemical Influence on Urotensin-II Receptor Agonist Activity

| Compound | Stereochemistry | Activity (pEC₅₀) | Reference |

|---|---|---|---|

| 6,7-dimethyl isochromanone derivative | Racemate | 6.87 ± 0.03 | nih.gov |

| (+)-enantiomer (FL-68) | 7.30 | nih.gov |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of compounds like isochromanones typically includes features such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and their spatial relationships. nih.gov

Once a robust pharmacophore model is developed and validated, it can be employed as a 3D query in virtual screening campaigns to rapidly search large chemical databases for novel compounds that match the pharmacophore. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. For example, a structure-based pharmacophore model was successfully used to screen a database of marine natural products to find potential inhibitors for the SARS-CoV-2 papain-like protease (PLpro), demonstrating the utility of this method in identifying novel hits from diverse chemical libraries. nih.gov

For isochromanone derivatives, a pharmacophore model could be generated based on the structure of a highly active compound like 3-(4-Methoxyphenyl)isochroman-1-one bound to its target. This model would define the ideal locations for the aryl ring, the lactone carbonyl (as a hydrogen bond acceptor), and the methoxy (B1213986) group, guiding the design of new analogs with potentially improved affinity and selectivity.

Molecular Docking and Binding Site Analysis for Target Interaction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In drug design, docking is used to simulate the interaction between a ligand, such as 3-(4-Methoxyphenyl)isochroman-1-one, and the binding site of a target protein. This analysis provides critical insights into the binding mode, affinity, and specificity of the interaction.

Studies on isochromanone-related structures have effectively used molecular docking to rationalize biological activity. For instance, docking studies of isothiochromanone derivatives into the active site of acetylcholinesterase (AChE) helped to elucidate their inhibitory mechanism. researchgate.net Similarly, 4-isochromanone hybrids designed as dual-binding site AChE inhibitors were analyzed using molecular modeling, which confirmed their simultaneous binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. nih.gov These studies often reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. The crystal structure of 3-(4-Methoxyphenyl)isochroman-1-one shows a significant dihedral angle of 72.02° between the aromatic rings, a conformation that influences how it fits into a binding pocket. nih.gov

Table 3: Example of Molecular Docking Results for a Heterocyclic Inhibitor in a Target Protein (COX-2)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Compound 12 | -10.8 | TYR-355, ARG-513 | Hydrogen Bond, π-Sulfur | mdpi.com |

| Compound 13 | -10.2 | SER-353, TYR-385 | Hydrogen Bond, Hydrophobic | mdpi.com |

| Compound 6 | -9.8 | ARG-513, VAL-523 | Hydrogen Bond, van der Waals | mdpi.com |

| Diclofenac (Reference) | -9.5 | ARG-120, TYR-355 | Hydrogen Bond, π-Cation | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. uran.ua This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) and using regression analysis to derive an equation that predicts activity. amazonaws.com

QSAR models are valuable tools in drug design for predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. uran.ua For example, a QSAR study on isochromene-1-thiones, which are structurally related to isochromanones, was conducted to understand their inhibitory effect on the lactoperoxidase-catalyzed iodination reaction, a key process in thyroid hormone synthesis. dntb.gov.ua Such models can highlight which physicochemical properties are most influential for a given biological effect. An analysis might reveal, for instance, that activity increases with lipophilicity (logP) but decreases with molecular volume, providing clear guidance for further structural modification of the 3-(4-Methoxyphenyl)isochroman-1-one scaffold.

Table 4: Example of a Linear QSAR Model

| Model Equation | No. of Compounds | Correlation Coefficient (r) | Predictive Ability (Q²) | Key Descriptors | Reference |

|---|---|---|---|---|---|

| Activity = a(logP) - b(Volume) + c | 38 | 0.796 | 0.871 | logP, Molecular Volume | uran.ua |

Advanced Characterization Techniques for Isochromanone Structure and Conformation

X-ray Crystallography for Solid-State Structural Elucidation

The compound crystallizes in the monoclinic space group P21/c. nih.govresearchgate.net The crystal structure analysis reveals that the heterocyclic isochromanone ring adopts a twisted conformation. nih.govresearchgate.net This deviation from planarity is a key structural feature. The two aromatic rings, the phenyl part of the isochromanone and the 4-methoxyphenyl (B3050149) substituent, are not coplanar. The dihedral angle between these two rings has been measured to be 72.02 (6)°. nih.govresearchgate.net This significant twist is a result of steric hindrance between the two ring systems.

Table 1: Crystal Data and Structure Refinement for 3-(4-Methoxyphenyl)isochroman-1-one nih.govresearchgate.netnih.gov

| Parameter | Value |

| Empirical Formula | C₁₆H₁₄O₃ |

| Formula Weight | 254.27 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.8933 (7) |

| b (Å) | 14.6874 (9) |

| c (Å) | 7.4521 (4) |

| β (°) | 101.040 (2) |

| Volume (ų) | 1277.66 (13) |

| Z | 4 |

| Temperature (K) | 296 (2) |

| Radiation | Mo Kα |

| Dihedral Angle (°) | 72.02 (6) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For 3-(4-Methoxyphenyl)isochroman-1-one, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the aromatic and aliphatic protons. The protons on the 4-methoxyphenyl group typically appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The protons of the isochromanone core also give rise to a set of signals in the aromatic region. The benzylic proton at the C3 position and the methylene (B1212753) protons at the C4 position appear in the aliphatic region of the spectrum. The methoxy (B1213986) group protons are observed as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the lactone is a key signal, typically found in the downfield region (around 160-170 ppm). The aromatic carbons show a series of signals in the 110-140 ppm range, while the aliphatic carbons of the isochromanone ring and the methoxy carbon appear at higher field strengths.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 3-(4-Methoxyphenyl)isochroman-1-one mdpi.com

| Atom | ¹H NMR (CDCl₃, 600 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 150 MHz) δ (ppm) |

| Ar-H | 8.26 (d, J=7.0 Hz, 1H), 7.79 (d, J=7.3 Hz, 2H), 7.67 (s, 1H), 7.43 (s, 2H), 6.95 (d, J=7.4 Hz, 2H), 6.80 (s, 1H) | 137.84, 134.77, 129.54, 127.60, 126.74, 125.66, 124.45, 120.06, 114.18 |

| C=O | - | 162.44 |

| C-O | - | 164.76, 163.74, 162.94, 161.49, 161.01, 153.63 |

| C (aromatic) | - | 100.18 |

| OCH₃ | 3.84 (s, 3H) | 55.36 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound, which in turn confirms its elemental composition. For 3-(4-Methoxyphenyl)isochroman-1-one, HRMS provides an exact mass measurement that corresponds to its molecular formula, C₁₆H₁₄O₃.

The ESI-TOF (Electrospray Ionization - Time of Flight) is a common HRMS method used for this purpose. The compound is typically observed as a protonated molecule [M+H]⁺. The high accuracy of the mass measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isomers. This technique also serves as a powerful tool for assessing the purity of the synthesized compound.

Table 3: High-Resolution Mass Spectrometry Data for 3-(4-Methoxyphenyl)isochroman-1-one mdpi.com

| Ion | Calculated m/z | Found m/z |

| [C₁₆H₁₃O₃]⁺ ([M+H]⁺) | 253.0859 | 253.0859 |

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 3-(4-Methoxyphenyl)isochroman-1-one, the FTIR spectrum shows a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone functional group. This is typically one of the most intense and easily identifiable peaks in the spectrum. Other characteristic bands include those for the C-O-C stretching of the ether and the isochroman (B46142) ring, the aromatic C-H stretching, and the aromatic C=C stretching vibrations.

Table 4: Key FTIR Spectral Data for a Related Naphthopyran-1-one Derivative mdpi.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching (υ) | 3058 |

| Methoxy C-H | Stretching (υ) | 2838 |

| Carbonyl C=O | Stretching (υ) | 1726 |

| Alkene C=C | Stretching (υ) | 1626 |

| Aromatic C=C | Stretching (υ) | 1605, 1513 |

| Aromatic C-H | Bending (γ) | 768 |

Note: Data is for 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, a structurally related compound, to provide representative vibrational frequencies.

Spectroscopic Analysis of Photophysical Properties and Fluorescence

The photophysical properties of 3-(4-Methoxyphenyl)isochroman-1-one, including its absorption and emission characteristics, can be investigated using UV-Visible and fluorescence spectroscopy. The presence of extended conjugation involving the aromatic rings and the lactone moiety suggests that this compound may exhibit interesting photophysical behavior.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum reveals the electronic transitions within the molecule. The absorption maxima (λ_max) correspond to π-π* and n-π* transitions of the aromatic systems and the carbonyl group.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the compound may emit light through fluorescence. The fluorescence emission spectrum provides information about the excited state of the molecule. The fluorescence properties, including the emission maximum (λ_em) and quantum yield (Φ), are highly sensitive to the molecular structure and the surrounding environment. Recent studies on similar isocoumarin (B1212949) structures have highlighted their potential as fluorescent materials. mdpi.com

Further research into the photophysical properties of 3-(4-Methoxyphenyl)isochroman-1-one could reveal its potential for applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methoxyphenyl)isochroman-1-one to ensure high yield and purity for biological evaluation?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted phenyl precursors. For example, Hussain et al. prepared it by reacting methoxy-substituted benzaldehyde derivatives with isochromanone precursors under acidic conditions, followed by purification via recrystallization. Yield optimization requires precise stoichiometric control and temperature monitoring, as side reactions (e.g., over-oxidation) can reduce purity . Characterization by X-ray diffraction (XRD) and NMR is critical to confirm structural integrity .

Q. How is the crystal structure of 3-(4-Methoxyphenyl)isochroman-1-one determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal XRD data are collected using a Bruker Kappa APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Data reduction and structure solution are performed using SHELXS/SHELXD for phase determination, followed by refinement with SHELXL. The WinGX suite is recommended for data processing and visualization, while ORTEP aids in anisotropic displacement parameter analysis . The compound crystallizes in a monoclinic space group with unit cell parameters , and .

Q. What spectroscopic techniques are most reliable for validating the structure of 3-(4-Methoxyphenyl)isochroman-1-one?

- Methodological Answer : - and -NMR are essential for confirming proton and carbon environments. Key signals include aromatic protons (δ 7.35–7.25 ppm for isochromanone and δ 6.93–7.06 ppm for methoxyphenyl groups) and the carbonyl carbon (δ ~170 ppm). IR spectroscopy verifies the lactone carbonyl stretch (~1740 cm) . Mass spectrometry (MS) with (molecular ion peak) further corroborates molecular weight .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the biological activity of 3-(4-Methoxyphenyl)isochroman-1-one derivatives?

- Methodological Answer : Substituents like halogens or hydroxyl groups alter electron density, affecting binding to biological targets (e.g., enzymes). For example, replacing the methoxy group with a chloro substituent (as in 3-(4-chlorophenyl) derivatives) enhances electrophilicity, potentially improving antibacterial activity. Computational studies (DFT, docking) can quantify electronic effects and predict structure-activity relationships (SAR). Experimental validation involves synthesizing analogs and testing against microbial strains .

Q. How should researchers address discrepancies in crystallographic data, such as variations in dihedral angles between independent molecules in the asymmetric unit?

- Methodological Answer : In cases where the asymmetric unit contains multiple independent molecules (e.g., dihedral angle differences up to 2.63°), refine each molecule separately using SHELXL with restrained similarity constraints. Validate packing interactions (e.g., π-π stacking, hydrogen bonding) via Mercury software to ensure structural plausibility. Discrepancies may arise from crystal packing effects rather than synthesis errors .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data for 3-(4-Methoxyphenyl)isochroman-1-one?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., unexpected splitting) may arise from dynamic effects like ring puckering. Use variable-temperature NMR to assess conformational flexibility. Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., using Gaussian) to identify overlooked molecular motions or solvent interactions .

Q. How can researchers leverage the compound’s structural motifs for designing isochromanone-based inhibitors via molecular docking?

- Methodological Answer : The isochromanone core’s planar structure facilitates π-stacking with aromatic residues in enzyme active sites (e.g., fungal cytochrome P450). Docking studies (AutoDock Vina, Schrödinger) should prioritize rigid-body docking of the lactone ring, followed by flexible side-chain optimization. Validate predictions with mutagenesis assays targeting residues near the methoxyphenyl moiety .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.